N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

Description

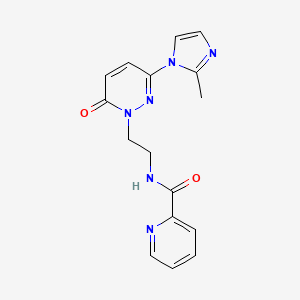

N-(2-(3-(2-Methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a heterocyclic compound featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 2-methylimidazole moiety at the 3-position. An ethyl linker connects this pyridazinone-imidazole system to a picolinamide group (picolinic acid derivative). The compound’s synthesis likely involves multi-step coupling reactions, as evidenced by analogous procedures for pyridazinone sulfonamides and picolinamide derivatives .

Properties

IUPAC Name |

N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-12-17-8-10-21(12)14-5-6-15(23)22(20-14)11-9-19-16(24)13-4-2-3-7-18-13/h2-8,10H,9,11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTRPDVQQDNBFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide typically involves multi-step organic reactions. . The pyridazine ring can be synthesized via cyclization reactions involving appropriate precursors. The final step involves coupling the imidazole and pyridazine intermediates with picolinamide under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced using hydrogenation catalysts such as palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridazine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the pyridazine ring can produce dihydropyridazines.

Scientific Research Applications

Synthesis Pathways

The synthesis of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Imidazole and Pyridazine Rings : Utilizing appropriate reagents and conditions to construct the heterocycles.

- Coupling Reactions : Linking the ethyl group and the picolinamide moiety through amide bond formation.

- Purification : Employing techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Anticancer Activity

Research indicates that compounds with imidazole and pyridazine structures often exhibit significant anticancer properties. For example, derivatives similar to this compound have shown antiproliferative effects in various cancer cell lines, including:

| Cell Line | IC50 Value (nM) |

|---|---|

| MCF-7 | 52 |

| MDA-MB-231 | 45 |

The mechanism of action typically involves the induction of apoptosis and cell cycle arrest at the G2/M phase through inhibition of tubulin polymerization.

Anti-inflammatory Effects

Thiazole derivatives, which share structural similarities with this compound, have demonstrated notable anti-inflammatory properties. In one study, thiazolyl compounds exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin:

| Compound | Activity |

|---|---|

| Thiazole Derivative | COX-2 Inhibition |

| Indomethacin | Less Effective |

These compounds selectively inhibit the COX-2 enzyme, crucial in inflammatory pathways.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable absorption characteristics and acceptable toxicity profiles in preclinical studies. Acute toxicity studies suggest that these compounds are well tolerated both orally and parenterally.

Mechanism of Action

The mechanism of action of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of pyridazinone, imidazole, and picolinamide motifs. Key structural analogues include:

- Pyridazinone Derivatives: Compound 5a shares the pyridazinone core but replaces the imidazole with a benzyloxy group and sulfonamide. The target compound’s 2-methylimidazole may enhance solubility and hydrogen-bonding capacity compared to 5a’s benzyloxy group, which is more lipophilic.

- Picolinamide Derivatives: Compound 3b lacks the pyridazinone-imidazole system but highlights the picolinamide group’s role in metal coordination. The target compound’s ethyl linker may improve conformational flexibility for target binding compared to 3b’s rigid aromatic backbone.

Pharmacological and Physicochemical Properties

- Bioactivity Prediction : The imidazole and picolinamide groups suggest dual mechanisms—imidazole for heme-binding (e.g., cytochrome P450 inhibition) and picolinamide for metal-dependent enzyme interaction. This contrasts with 5a’s sulfonamide, which typically targets carbonic anhydrases .

Biological Activity

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide, with CAS number 1351630-66-4, is a complex organic compound notable for its potential biological activities. This compound contains multiple functional groups, including an imidazole ring and a pyridazine moiety, which are known to exhibit various biological effects. The molecular formula is and its molecular weight is approximately 324.34 g/mol .

Structural Characteristics

The structural features of this compound include:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.34 g/mol |

| Key Functional Groups | Imidazole, Pyridazine |

These functional groups contribute to the compound's biological activity, particularly in medicinal chemistry applications.

Anticancer Properties

Research has highlighted the potential of compounds similar to this compound in anticancer therapies. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cells by modulating cell cycle arrest and activating pro-apoptotic pathways such as caspase cascades .

In a comparative study of related compounds, the IC50 values of certain derivatives ranged from 7.82 to 21.48 µM against various cancer cell lines, indicating significant cytotoxic activity . This suggests that this compound may exhibit similar efficacy, warranting further investigation.

The proposed mechanism of action for this compound involves inhibition of specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that modifications on the imidazole and pyridazine rings significantly influence the biological activity of these compounds. For example, substituents at specific positions on the phenyl ring have been shown to enhance cytotoxicity against cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of related imidazole-pyridazine compounds, where several demonstrated potent inhibitory effects against key kinases such as EGFR and HER2. The most effective compounds exhibited IC50 values comparable to established tyrosine kinase inhibitors (TKIs), underscoring their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a fractional factorial design can reduce the number of trials while capturing interactions between variables . Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, as demonstrated in ICReDD’s workflow . Validate predictions with small-scale experiments before scaling up.

Q. How can spectroscopic techniques be employed to characterize the structural integrity of this compound?

- Methodological Answer : Combine NMR (1H, 13C, and 2D-COSY/HMBC) to confirm connectivity of the pyridazinone and imidazole moieties. Use FT-IR to verify carbonyl (C=O) and amide (N-H) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, X-ray diffraction (as in ’s pyridazin-3-amine analysis) resolves stereochemical ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition studies using fluorescence polarization or SPR). For pyridazinone derivatives, highlights platelet aggregation assays for antiplatelet activity . Include cytotoxicity screening (MTT assay) in relevant cell lines to assess therapeutic index. Use positive/negative controls and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Methodological Answer : Synthesize analogs with stepwise substitutions (e.g., varying methyl groups on imidazole or pyridazine rings). Test analogs against a panel of biological targets (e.g., kinases, GPCRs) using high-throughput screening. Apply molecular docking (AutoDock Vina, Schrödinger) to correlate activity with binding affinity and pose stability. Cluster SAR data using multivariate analysis (PCA) to identify critical pharmacophores .

Q. What computational methods are effective for predicting metabolic pathways and potential toxicity?

- Methodological Answer : Use in silico tools like MetaSite or GLORY to predict Phase I/II metabolism sites (e.g., oxidation of imidazole or hydrolysis of the amide bond). Combine with molecular dynamics (MD) simulations to assess metabolite-protein interactions (e.g., CYP450 isoforms). Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + LC-MS/MS) .

Q. How should researchers resolve contradictions between computational predictions and experimental data in reactivity studies?

- Methodological Answer : Conduct sensitivity analysis to identify discrepancies (e.g., solvent effects not modeled in simulations). Re-optimize computational parameters (e.g., DFT functional selection, solvation models) using experimental benchmarks. Apply Bayesian optimization to iteratively refine models, as suggested in ’s feedback loop approach . Cross-validate with alternative methods (e.g., QM/MM for enzyme-mediated reactions).

Q. What strategies are recommended for identifying degradation products under varying environmental conditions?

- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) followed by LC-HRMS to profile degradation products. Use molecular networking (GNPS) to cluster related compounds and propose degradation pathways. Compare with stability data from ’s analogs (e.g., pyridine derivatives) to infer structural vulnerabilities .

Methodological Resources

- Experimental Design : Leverage ICReDD’s integrated computational-experimental workflows for reaction optimization .

- Data Analysis : Use chemical software (e.g., MOE, ChemAxon) for SAR visualization and predictive modeling .

- Safety & Compliance : Adhere to advanced laboratory safety protocols ( ) for handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.